molecular formula C20H23N3O4 B14160202 N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide

N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide

Cat. No.: B14160202
M. Wt: 369.4 g/mol
InChI Key: CELAYNUQCLKCFP-HYARGMPZSA-N
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Description

N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonylmethyl group and a phenyl-acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with phenylacetic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C20H23N3O4/c1-14(17-10-9-16(26-2)12-18(17)27-3)22-23-20(25)13-21-19(24)11-15-7-5-4-6-8-15/h4-10,12H,11,13H2,1-3H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

CELAYNUQCLKCFP-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)CC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)CNC(=O)CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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